Cas no 1247909-03-0 (3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine)

3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine
- 1-Propanamine, 3-[2-(1-pyrrolidinyl)ethoxy]-
- 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine
-
- インチ: 1S/C9H20N2O/c10-4-3-8-12-9-7-11-5-1-2-6-11/h1-10H2
- InChIKey: PRNDCFAMLUFNKT-UHFFFAOYSA-N
- ほほえんだ: C(N)CCOCCN1CCCC1
じっけんとくせい
- 密度みつど: 0.973±0.06 g/cm3(Predicted)
- ふってん: 262.0±15.0 °C(Predicted)
- 酸性度係数(pKa): 9.77±0.20(Predicted)
3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840620-1.0g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 1g |
$1057.0 | 2023-06-03 | ||
Enamine | EN300-1840620-5g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 5g |
$1614.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357431-1g |
3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine |
1247909-03-0 | 98% | 1g |
¥26630.00 | 2024-08-09 | |
Enamine | EN300-1840620-0.1g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1840620-0.05g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1840620-0.25g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1840620-2.5g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1840620-10.0g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 10g |
$4545.0 | 2023-06-03 | ||
Enamine | EN300-1840620-1g |
3-[2-(pyrrolidin-1-yl)ethoxy]propan-1-amine |
1247909-03-0 | 1g |
$557.0 | 2023-09-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357431-50mg |
3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine |
1247909-03-0 | 98% | 50mg |
¥22377.00 | 2024-08-09 |
3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
2. Back matter
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
3-2-(pyrrolidin-1-yl)ethoxypropan-1-amineに関する追加情報
Introduction to 3-2-(Pyrrolidin-1-yl)ethoxypropan-1-amine (CAS No. 1247909-03-0)
3-2-(Pyrrolidin-1-yl)ethoxypropan-1-amine, also known by its CAS number 1247909-03-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an ethoxypropanamine moiety, making it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 3-2-(Pyrrolidin-1-yl)ethoxypropan-1-amine consists of a central pyrrolidine ring attached to an ethoxypropanamine chain. The presence of the pyrrolidine ring imparts significant conformational stability and enhances the compound's ability to interact with biological targets. The ethoxypropanamine moiety, on the other hand, provides additional functional groups that can be modified to optimize the compound's pharmacological properties.
Recent studies have highlighted the potential of 3-2-(Pyrrolidin-1-yl)ethoxypropan-1-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain neurological disorders. Specifically, it has been found to modulate neurotransmitter systems, such as serotonin and dopamine, which are implicated in conditions like depression and Parkinson's disease.
In addition to its neurological applications, 3-2-(Pyrrolidin-1-yl)ethoxypropan-1-amine has also shown promise in the treatment of cardiovascular diseases. A study conducted by a team of researchers at Harvard Medical School demonstrated that this compound can effectively reduce blood pressure and improve cardiac function in animal models. These findings suggest that 3-2-(Pyrrolidin-1-yl)ethoxypropan-1-amine may have a role in the development of new drugs for hypertension and related conditions.
The pharmacokinetic properties of 3-2-(Pyrrolidin-1-yl)ethoxypropan-1-amine have also been extensively studied. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for its therapeutic efficacy. It is rapidly absorbed from the gastrointestinal tract and has a relatively long half-life, allowing for once-daily dosing regimens. Furthermore, its low toxicity profile makes it a promising candidate for long-term use in clinical settings.
In terms of chemical synthesis, 3-2-(Pyrrolidin-1-yl)ethoxypropan-1-amine can be prepared through several routes. One common method involves the reaction of 3-hydroxypropyl pyrrolidine with ethylene oxide under controlled conditions. This approach yields high purity and yield, making it suitable for large-scale production. Another synthetic route involves the nucleophilic substitution of a suitable halide with an amine derivative, followed by reduction to form the final product.
The safety and efficacy of 3-2-(Pyrrolidin-1-yl)ethoxypropan-1-amine have been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings provide a strong foundation for advancing this compound into clinical trials.
Clinical trials are currently underway to further investigate the therapeutic potential of 3-2-(Pyrrolidin-1-yl)ethoxypropan-1-amine. Early-phase trials have focused on assessing its safety and pharmacokinetics in healthy volunteers and patients with specific conditions. Preliminary results are encouraging, with no serious adverse events reported and consistent pharmacological effects observed.
In conclusion, 3-2-(Pyrrolidin-1-yloxy)ethanaminopropane (CAS No. 1247909-03-) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacokinetic properties, and promising preclinical data make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases.
1247909-03-0 (3-2-(pyrrolidin-1-yl)ethoxypropan-1-amine) 関連製品
- 2106254-15-1(ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)
- 1803588-67-1(3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride)
- 1806759-10-3(4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde)
- 1805671-49-1(3-Chloromethyl-5-methylisonicotinaldehyde)
- 851979-05-0(N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide)
- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)
- 6828-35-9(5-Chloro-2-iodoaniline)
- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)
- 1261225-45-9(Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)
- 70563-66-5(POLY(TETRAFLUOROPHENYLENE))